REACTION_SMILES
|
[Al+3:16].[CH2:1]1[CH2:2][CH2:3][CH:4]2[N:5]1[c:6]1[cH:7][cH:8][cH:9][cH:10][c:11]1[NH:12][C:13]2=[O:14].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:27]>>[CH2:1]1[CH2:2][CH2:3][CH:4]2[N:5]1[c:6]1[cH:7][cH:8][cH:9][cH:10][c:11]1[NH:12][CH2:13]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Nc2ccccc2N2CCCC12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(c1)NCC1CCCN21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:16].[CH2:1]1[CH2:2][CH2:3][CH:4]2[N:5]1[c:6]1[cH:7][cH:8][cH:9][cH:10][c:11]1[NH:12][C:13]2=[O:14].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:27]>>[CH2:1]1[CH2:2][CH2:3][CH:4]2[N:5]1[c:6]1[cH:7][cH:8][cH:9][cH:10][c:11]1[NH:12][CH2:13]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Nc2ccccc2N2CCCC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(c1)NCC1CCCN21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:16].[CH2:1]1[CH2:2][CH2:3][CH:4]2[N:5]1[c:6]1[cH:7][cH:8][cH:9][cH:10][c:11]1[NH:12][C:13]2=[O:14].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:27]>>[CH2:1]1[CH2:2][CH2:3][CH:4]2[N:5]1[c:6]1[cH:7][cH:8][cH:9][cH:10][c:11]1[NH:12][CH2:13]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Nc2ccccc2N2CCCC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(c1)NCC1CCCN21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |